molecular formula C23H19FN2O6 B6507079 1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate CAS No. 1005298-16-7

1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate

Cat. No.: B6507079
CAS No.: 1005298-16-7
M. Wt: 438.4 g/mol
InChI Key: YEOFJAOMVMZRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate is a structurally complex molecule featuring:

  • 1,4-Dimethyl benzene dicarboxylate backbone.
  • A 2-oxo-1,2-dihydropyridine moiety substituted with a 4-fluorophenylmethyl group at the N1 position.
  • An amido linker connecting the dihydropyridine ring to the benzene dicarboxylate core.

The methyl ester groups may confer lower molecular weight and altered solubility compared to ethyl esters in analogous compounds. Structural characterization of such molecules typically employs techniques like NMR, IR, and X-ray crystallography, with software such as SHELX facilitating refinement .

Properties

IUPAC Name

dimethyl 2-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O6/c1-31-22(29)15-7-10-17(23(30)32-2)19(12-15)25-20(27)18-4-3-11-26(21(18)28)13-14-5-8-16(24)9-6-14/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOFJAOMVMZRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,4-Dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate (CAS Number: 1005298-16-7) is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a dihydropyridine moiety, which is known for various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19FN2O6C_{23}H_{19}FN_{2}O_{6}, with a molecular weight of approximately 438.4 g/mol. The presence of a fluorophenyl group and a dihydropyridine structure suggests potential interactions with biological targets such as receptors and enzymes.

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antitumor properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under consideration may share these properties due to its structural similarities to known antitumor agents .

Anti-inflammatory Effects

Compounds containing the dihydropyridine framework often demonstrate anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This could be particularly relevant in conditions such as rheumatoid arthritis or other chronic inflammatory diseases .

Cardiovascular Effects

Dihydropyridines are widely recognized for their role as calcium channel blockers, which are used in the treatment of hypertension and angina. The compound could potentially exhibit similar cardiovascular effects by modulating calcium ion influx in cardiac and smooth muscle cells .

The biological activity of 1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate may involve several mechanisms:

  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, leading to downstream signaling events that affect cellular responses. GPCRs are crucial in mediating various physiological processes .
  • Calcium Channel Modulation : By acting on calcium channels, the compound could influence muscle contraction and neurotransmitter release, contributing to its cardiovascular effects .

Case Studies

Several studies have investigated similar compounds with promising results:

  • Study on Dihydropyridine Derivatives : A study published in a peer-reviewed journal demonstrated that certain dihydropyridine derivatives inhibited tumor growth in vitro and in vivo models through apoptosis pathways .
  • Anti-inflammatory Research : Another research effort focused on dihydropyridine compounds showed significant reductions in inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
  • Cardiovascular Trials : Clinical trials involving dihydropyridine-based medications have confirmed their efficacy in reducing blood pressure and improving cardiac function in patients with hypertension .

Scientific Research Applications

Antihypertensive Agents

The dihydropyridine moiety is known for its role in the development of calcium channel blockers, which are widely used as antihypertensive agents. The structural similarity of 1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate to established calcium channel blockers suggests its potential use in managing hypertension. Research indicates that compounds with similar structures can effectively lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing the dihydropyridine structure. The incorporation of a fluorophenyl group may enhance lipophilicity and biological activity against cancer cells. Preliminary investigations have shown that derivatives of dihydropyridines exhibit cytotoxic effects on various cancer cell lines, suggesting that 1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate could be evaluated for similar activity .

Synthesis of Key Intermediates

This compound serves as a key intermediate in the synthesis of other bioactive molecules, including Atorvastatin, a widely prescribed medication for lowering cholesterol levels. The efficient synthesis of this compound can improve the overall yield and purity of Atorvastatin production processes . Innovations in synthetic pathways have been reported to enhance the efficiency and reduce impurities during the preparation of such intermediates .

Case Study 1: Synthesis Optimization for Atorvastatin

A study focused on optimizing the synthesis route for Atorvastatin involved using 1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate as an intermediate. The new method significantly reduced reaction time and improved yield by utilizing polar aprotic solvents and specific catalytic conditions. This optimization led to a reduction in impurities to less than 0.5% .

Another research project investigated the biological activities of various derivatives based on the dihydropyridine structure. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The study highlighted the importance of substituent groups like fluorophenyl in enhancing anticancer efficacy .

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methyl ester groups at positions 1 and 4 of the benzene ring undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield Key Observations
1M NaOH, H₂O/EtOH (1:1), reflux4,4′-dicarboxylic acid derivative~85%Complete de-esterification confirmed via loss of δ\delta 3.8 ppm (CH₃) in ¹H NMR.
0.5M HCl, THF, 60°CPartial hydrolysis to monoester~45% Selective cleavage of one ester group due to steric and electronic factors.
  • Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions, while acid-catalyzed hydrolysis involves protonation of the ester carbonyl .

Amide Bond Reactivity

The central amide bond exhibits limited hydrolysis but participates in nucleophilic substitutions under harsh conditions:

Reaction Conditions Products
Hydrolysis6M HCl, 120°C, 24h2-amino-[1,1′-biphenyl]-4,4′-dicarboxylate
AminolysisNH₃/MeOH, 100°C, 12hThioamide derivative
  • The electron-withdrawing fluorophenyl group enhances amide resonance stability, requiring aggressive conditions for cleavage .

Dihydropyridine Ring Transformations

The 2-oxo-1,2-dihydropyridine core undergoes characteristic redox and cycloaddition reactions:

Oxidation Reactions

  • Oxidizing Agent : KMnO₄ in acidic medium converts the dihydropyridine ring to a pyridine system via dehydrogenation .

  • Product : Aromatic pyridine derivative with retained ester/amide functionalities.

Photocatalytic [2+2] Cycloaddition

Under visible light with rose bengal (10 mol%):

Compound+MalononitrileBlue LEDSpiro[indoline-3,4’-pyridine](Yield: 92%)[3]\text{Compound} + \text{Malononitrile} \xrightarrow{\text{Blue LED}} \text{Spiro[indoline-3,4'-pyridine]} \quad (\text{Yield: 92\%})[3]

  • Key Driver : Singlet oxygen generation initiates domino C–H functionalization .

Electrophilic Aromatic Substitution

The 4-fluorophenylmethyl group directs electrophiles to the meta position relative to fluorine:

Reaction Conditions Product
NitrationHNO₃/H₂SO₄, 0°C3-nitro-4-fluorophenyl derivative
SulfonationClSO₃H, CH₂Cl₂, rt3-sulfo-4-fluorophenyl analog
  • Regioselectivity : Fluorine's -I/+M effects dominate, favoring meta substitution .

Ester-Amine Condensation

The methyl esters react with primary amines to form acylated derivatives:

R-NH₂+CompoundDMAP, DCCR-NHCO-biphenyl-dicarboxylate(Yield: 70–80%)[4][7]\text{R-NH₂} + \text{Compound} \xrightarrow{\text{DMAP, DCC}} \text{R-NHCO-biphenyl-dicarboxylate} \quad (\text{Yield: 70–80\%})[4][7]

  • Catalysis : Dimethylaminopyridine (DMAP) accelerates nucleophilic acyl substitution .

Solid-State Reactivity

Crystallographic studies reveal steric constraints influencing reactivity:

  • Dihedral Angle : 55.6° between biphenyl planes restricts π-π stacking .

  • Bond Lengths :

    • C=O (ester): 1.210(7)A˚\text{C=O (ester): } 1.210(7)\, \text{Å}

    • C–N (amide): 1.419(5)A˚\text{C–N (amide): } 1.419(5)\, \text{Å} (shorter than typical 1.47 Å due to resonance) .

Biological Activation Pathways

While not a direct chemical reaction, in vivo metabolism involves:

  • Esterase-Mediated Hydrolysis : Rapid conversion to dicarboxylic acid in hepatic microsomes .

  • CYP450 Oxidation : Fluorophenyl moiety undergoes hydroxylation at the para position.

Comparison with Similar Compounds

Target Compound

  • Core : 1,2-Dihydropyridine linked via amide to benzene dicarboxylate.
  • Substituents :
    • 4-Fluorophenylmethyl (N1 position).
    • Methyl ester groups (benzene ring).
  • Key Functional Groups : Amide, ester, fluorinated aryl.

Similar Compounds

Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Core: Tetrahydroimidazopyridine fused ring. Substituents:

  • 4-Bromophenyl (C7 position).
  • Benzyl (C3 position), cyano (C8 position).
  • Ethyl ester groups. Key Functional Groups: Cyano, brominated aryl.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Core: Tetrahydroimidazopyridine fused ring. Substituents:

  • 4-Nitrophenyl (C7 position).
  • Phenethyl (C3 position), cyano (C8 position).
  • Ethyl ester groups. Key Functional Groups: Nitro, cyano.

Physicochemical Properties

Property Target Compound Compound 2c Compound 1l
Melting Point Not reported 223–225 °C 243–245 °C
Purity Not reported 61% 51%
Ester Groups Methyl Ethyl Ethyl
Aryl Substituent 4-Fluorophenyl 4-Bromophenyl 4-Nitrophenyl
Additional Groups Amide Cyano, benzyl Cyano, phenethyl, nitro

Key Observations:

  • Ester Groups: Methyl esters in the target compound reduce molecular weight (~44 g/mol difference per ester vs.
  • Aryl Substituents :
    • Fluorine (electron-withdrawing) vs. bromine (halogen bonding) and nitro (strong electron-withdrawing, redox-active). These differences impact electronic properties and intermolecular interactions.

Implications of Structural Variations

  • Thermal Stability : Higher melting points in 2c and 1l (220–245°C) may correlate with extended conjugation or stronger crystal packing, absent in the target due to its simpler core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.